1,1-Dimethyl-4-(1-naphthyl)semicarbazide
CAS No.: 6632-60-6
Cat. No.: VC3875903
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6632-60-6 |
---|---|
Molecular Formula | C13H15N3O |
Molecular Weight | 229.28 g/mol |
IUPAC Name | 1-(dimethylamino)-3-naphthalen-1-ylurea |
Standard InChI | InChI=1S/C13H15N3O/c1-16(2)15-13(17)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H2,14,15,17) |
Standard InChI Key | VQEKFAGQRFPUGP-UHFFFAOYSA-N |
SMILES | CN(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CN(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1,1-Dimethyl-4-(1-naphthyl)semicarbazide belongs to the semicarbazide class, featuring a urea backbone substituted with a dimethylamino group and a 1-naphthyl moiety. Its IUPAC name, 1-(dimethylamino)-3-naphthalen-1-ylurea, reflects this arrangement . The naphthyl group introduces aromaticity and steric bulk, influencing its reactivity and intermolecular interactions.
Key structural identifiers include:
Spectroscopic Characterization
While experimental spectral data for this specific compound are scarce, analogous semicarbazides exhibit characteristic IR absorptions for N-H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹) . The ¹H-NMR spectrum would likely show signals for aromatic protons (δ 7.2–8.5 ppm), dimethylamino groups (δ 2.8–3.2 ppm), and urea NH protons (δ 5.5–6.5 ppm) .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 229.28 g/mol | |
Melting Point | Not reported | – |
Solubility | Likely polar aprotic solvents | Inference |
Stability | Hydrolytically sensitive |
Synthesis and Isomerization Pathways
Conventional Synthesis Routes
The compound is typically synthesized via a one-pot reaction between carbamates and hydrazine derivatives. For example:
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Reaction Scheme:
Yields depend on reaction conditions, with optimized protocols achieving >70% purity.
Isomerization Dynamics
Semicarbazides exhibit E/Z isomerism due to restricted rotation around the C=N bond. Patent CN102076635A describes acid-catalyzed isomerization of Z-isomers to E-forms, which are often more thermodynamically stable . For 1,1-dimethyl-4-(1-naphthyl)semicarbazide, steric hindrance from the naphthyl group may favor the E-configuration, though experimental confirmation is needed.
Research Gaps and Future Directions
Synthetic Optimization
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